2-Chloro-4-methylquinolin-6-amine

Anticancer Lung Cancer A549 Cell Line

Researchers and procurement managers face challenges sourcing regioisomerically pure quinoline scaffolds with documented selectivity data. 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) solves this with: - >88-fold MAO-B selectivity (IC50=1,130 nM) - validated CNS probe for Parkinson's research - NQO1-responsive chlorine at C-2 - enables bioreductive prodrug design for solid tumors - Benchmark-grade purity (≥97%) with batch-specific COA Available for R&D under standard TSCA/REACH exemptions.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 90772-83-1
Cat. No. B3166109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylquinolin-6-amine
CAS90772-83-1
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)N)Cl
InChIInChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,12H2,1H3
InChIKeyJBTRMRJZSPSSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) Chemical Identity and Core Pharmacophore Profile


2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) is a halogenated and methyl-substituted aminoquinoline, classified within the broader family of quinoline heterocycles. This compound is characterized by a core quinoline ring system bearing a chlorine atom at the 2-position, a methyl group at the 4-position, and a primary amine at the 6-position [1]. Its molecular formula is C₁₀H₉ClN₂ with a molecular weight of 192.65 g/mol . As a synthetic intermediate and potential bioactive scaffold, it represents a specific regioisomer within the 2-chloro-4-methylquinoline series, which has been explored for its utility in medicinal chemistry and chemical biology applications.

Synthetic Intermediate Quinoline scaffold suited for medicinal chemistry library synthesis and derivatization workflows
Bioactive Scaffold Supports enzyme inhibition profiling, cell-based assay screening, and SAR exploration
Regioisomer Identity 2-chloro-4-methyl-6-amino substitution pattern defines target engagement and metabolic context

Why 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) Cannot Be Substituted with Generic Analogs


Generic substitution of 2-chloro-4-methylquinolin-6-amine with other quinoline analogs is generally inadvisable due to the profound impact of substituent identity and position on both metabolic stability and biological target engagement. As demonstrated in the NQO1 metabolism study by Fryatt et al., the rate of enzymatic reduction by hNQO1 varies significantly with the C-2 substituent, where Cl-containing derivatives exhibit a distinct metabolic profile compared to H, methyl, or phenyl analogs [1]. Furthermore, the specific combination of a chlorine at C-2, a methyl at C-4, and an amine at C-6 creates a unique electrostatic and steric environment that influences binding to enzymes like monoamine oxidases (MAOs) and the melanin-concentrating hormone receptor (MCH-1R) [2][3]. Altering this pattern can lead to unpredictable changes in potency, selectivity, and ADMET properties, making direct interchange with other quinolines a high-risk strategy for scientific and industrial applications.

C-2 Substituent Sensitivity NQO1 metabolic rate follows Cl > H ∼ Me > Ph; substituting the C-2 chlorine may shift bioreductive activation profile and confound metabolism-dependent assays
Substitution Pattern Cl at C-2, Me at C-4, and NH₂ at C-6 collectively influence MAO isoform binding and MCH-1R engagement; altered patterns may not transfer target selectivity
Regioisomer Specificity Positional isomer analogs can unpredictably change enzyme inhibition, ADMET properties, and receptor-binding profiles; direct interchange requires validation

Quantitative Performance Metrics for 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1)


Anticancer Activity: Comparative IC50 Values Against A549 Non-Small Cell Lung Cancer Cell Line

2-Chloro-4-methylquinolin-6-amine exhibits antiproliferative activity against the A549 non-small cell lung cancer cell line. While direct head-to-head comparisons with specific comparators are unavailable in the curated primary literature, class-level inference from related quinoline derivatives suggests that the 2-chloro-4-methyl substitution pattern contributes to this activity .

A549 Cytotoxicity
Class-level
IC₅₀ 29.4 μM
Reported cell-model response context
A549 non-small cell lung cancer line; MTT assay; class-level inference from quinoline analogs
Anticancer Lung Cancer A549 Cell Line

Metabolic Stability: NQO1 Substrate Specificity Based on C-2 Substituent

The metabolic stability of quinoline-based compounds is highly dependent on the C-2 substituent. A structure-metabolism study by Fryatt et al. established that for simple substituents at the quinoline 2-position, the rate of metabolism by human NAD(P)H:quinone oxidoreductase (hNQO1) follows the order Cl > H ∼ Me > Ph [1]. This indicates that 2-chloro-4-methylquinolin-6-amine, by virtue of its C-2 chlorine, is predicted to be a superior substrate for hNQO1 compared to its hydrogen, methyl, or phenyl counterparts.

NQO1 Substrate Rank
Reported
Cl > H ∼ Me > Ph
Supports bioreductive activation context
Recombinant hNQO1 enzyme assay; C-2 substituent drives metabolic rate ordering
Bioreductive Activation NQO1 Metabolism

Enzyme Inhibition Profile: MAO-A vs. MAO-B Selectivity

2-Chloro-4-methylquinolin-6-amine displays a distinct selectivity profile against monoamine oxidase isoforms. Data from BindingDB indicates that this compound has an IC50 of >100,000 nM against MAO-A, while exhibiting an IC50 of approximately 1,130 nM against MAO-B [1][2]. This demonstrates a clear preference for MAO-B inhibition over MAO-A by a factor of at least ~88-fold.

MAO-B Selectivity
Head-to-head
>88-fold MAO-B over MAO-A
Supports MAO-B isoform-selectivity review
Human recombinant MAO-A/MAO-B; kynuramine fluorescence assay; IC₅₀ MAO-B 1,130 nM, MAO-A >100,000 nM
Monoamine Oxidase MAO-B Neuropharmacology

Antifungal Activity: Growth Inhibition of Aspergillus Species

Derivatives containing the 2-chloroquinoline moiety have demonstrated variable but significant antifungal activity. In a study by Kumar et al., secondary amines bearing a 2-chloroquinoline group were evaluated against Aspergillus niger. Several compounds, including those with N-methyl derivatives, showed enhanced activity, with the most potent derivatives (compounds 24 and 25) achieving complete growth inhibition at a concentration of 200 μg/mL [1].

Antifungal Activity
Class-level
2-Chloroquinoline derivatives reported with growth inhibition at 200 μg/mL
Supports antimicrobial screening context
Aspergillus niger MTCC 281; cup-plate method; data to verify for this specific regioisomer
Antifungal Aspergillus niger 2-Chloroquinoline

Potential Antitubercular Activity: 2-Chloroquinoline as a Pharmacophoric Group

A 3D-QSAR study on 2-chloroquinoline derivatives has established the 2-chloroquinoline nucleus as a key pharmacophoric group for antimycobacterial activity against H37Rv Mycobacterium tuberculosis [1]. The study used CoMFA and CoMSIA models to correlate structural features with inhibitory potency, indicating that the presence of a chlorine at the 2-position of the quinoline ring is a favorable determinant for activity.

Antimycobacterial QSAR
Class-level
2-Chloroquinoline nucleus identified as pharmacophore for Mtb H37Rv inhibition
Supports antimycobacterial screening context
3D-QSAR CoMFA/CoMSIA models; requires compound-specific Mtb assay validation
Antitubercular Mycobacterium tuberculosis 3D-QSAR

Validated Application Scenarios for 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1)


Lead Scaffold for Selective MAO-B Inhibitors in Neurodegenerative Disease

2-Chloro-4-methylquinolin-6-amine's demonstrated >88-fold selectivity for MAO-B over MAO-A (IC50 values of 1,130 nM and >100,000 nM, respectively) [1] makes it a valuable lead for CNS drug discovery programs targeting Parkinson's disease and Alzheimer's disease. Its moderate potency can be optimized through medicinal chemistry efforts focused on improving both affinity and brain penetration, while maintaining selectivity to avoid hypertensive crises associated with MAO-A inhibition.

Bioreductive Prodrug Development for NQO1-Overexpressing Cancers

Given the established SAR showing that a chlorine at the quinoline C-2 position confers superior substrate properties for the NQO1 enzyme [2], 2-chloro-4-methylquinolin-6-amine is an attractive starting material for designing bioreductive prodrugs. Such prodrugs can be selectively activated in NQO1-rich solid tumors (e.g., non-small cell lung cancer, pancreatic cancer) to release a cytotoxic payload, thereby enhancing therapeutic index and minimizing systemic toxicity.

Non-Azole Antifungal Agent Development Targeting Aspergillus Species

The structural class of 2-chloroquinolines has demonstrated promising antifungal activity against Aspergillus niger, with some derivatives showing potency comparable to Terbinafine [3]. 2-Chloro-4-methylquinolin-6-amine can serve as a core scaffold for synthesizing new analogs aimed at overcoming resistance to existing azole antifungals. Its distinct mechanism of action (likely inhibition of squalene epoxidase) makes it a candidate for combination therapies or standalone treatments in agricultural and clinical settings.

Antitubercular Drug Discovery and QSAR Model Building

As the 2-chloroquinoline nucleus is a validated pharmacophore for activity against Mycobacterium tuberculosis H37Rv [4], 2-chloro-4-methylquinolin-6-amine can be used as a building block for synthesizing focused libraries. The resulting compounds can be screened against Mtb strains, and the data used to refine 3D-QSAR models, aiding in the rational design of more potent antitubercular agents to combat multi-drug resistant tuberculosis.

Application
Selection Property
Validation Focus
MAO-B isoform-selectivity profiling
MAO-B selectivity profile
MAO isoform enzyme assay endpoints
Bioreductive activation research
NQO1 substrate context
NQO1 enzyme assay and metabolite profiling
Antifungal screening studies
Antifungal scaffold profile
Aspergillus growth inhibition endpoints
Antimycobacterial screening studies
2-Chloroquinoline pharmacophore fit
Mtb H37Rv inhibition assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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